molecular formula C6H12Cl3N3 B3039820 4-(Hydrazinylmethyl)pyridine trihydrochloride CAS No. 1349717-75-4

4-(Hydrazinylmethyl)pyridine trihydrochloride

Cat. No.: B3039820
CAS No.: 1349717-75-4
M. Wt: 232.5
InChI Key: IHJKXYWBABOTRZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

pyridin-4-ylmethylhydrazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.3ClH/c7-9-5-6-1-3-8-4-2-6;;;/h1-4,9H,5,7H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJKXYWBABOTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNN.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydrazinylmethyl)pyridine trihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Pyridine-4-carboxaldehyde+Hydrazine hydrate4-(Hydrazinylmethyl)pyridine trihydrochloride\text{Pyridine-4-carboxaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Pyridine-4-carboxaldehyde+Hydrazine hydrate→4-(Hydrazinylmethyl)pyridine trihydrochloride

The reaction is usually conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration and drying. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Hydrazinylmethyl)pyridine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid, while reduction may produce hydrazine derivatives.

Scientific Research Applications

4-(Hydrazinylmethyl)pyridine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(Hydrazinylmethyl)pyridine trihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to the modulation of their activity. This can result in a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

4-[4-(3-Pyridyl)imidazol-1-yl]butylamine Trihydrochloride (CAS 173838-63-6)
  • Structure : Combines pyridine and imidazole rings linked via a butylamine chain.
  • Key Differences :
    • The imidazole ring introduces additional basicity and aromaticity compared to the hydrazinylmethyl group.
    • Applications: Likely used in catalysis or as a ligand in coordination chemistry due to imidazole’s metal-binding capacity .
  • Data :

    Property 4-(Hydrazinylmethyl)pyridine TriHCl CAS 173838-63-6
    Core Functional Group Hydrazinylmethyl Imidazole
    Solubility High (trihydrochloride salt) Moderate (bulky structure)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
  • Structure : Fused triazole-pyridine system with aryl substituents.
  • Synthesis: Uses oxidative cyclization with sodium hypochlorite, a greener method compared to traditional hydrazine-based routes .
  • Reactivity : Less nucleophilic than hydrazinylmethyl derivatives due to aromatic triazole stabilization .
4-(1-Piperazinyl)thieno[3,2-c]pyridine Trihydrochloride (CAS 106261-27-2)
  • Structure: Thienopyridine core with a piperazine substituent.
  • Piperazine enhances solubility and is common in antipsychotic drugs (e.g., aripiprazole analogs) .
  • Data: Property 4-(Hydrazinylmethyl)pyridine TriHCl CAS 106261-27-2 Ring System Pyridine Thienopyridine Bioavailability Moderate High (piperazine effect)
Solubility and Stability :
  • Trihydrochloride Salts : Both 4-(Hydrazinylmethyl)pyridine TriHCl and CAS 173838-63-6 exhibit high aqueous solubility due to ionic character. However, the hydrazinylmethyl group may confer higher hygroscopicity .
  • Thermal Stability : Hydrazine derivatives are generally less stable than triazoles or imidazoles due to NH–NH bond susceptibility to oxidation .

Biological Activity

4-(Hydrazinylmethyl)pyridine trihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of pyridine-4-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction can be represented as follows:

Pyridine 4 carboxaldehyde+Hydrazine hydrate4 Hydrazinylmethyl pyridine trihydrochloride\text{Pyridine 4 carboxaldehyde}+\text{Hydrazine hydrate}\rightarrow \text{4 Hydrazinylmethyl pyridine trihydrochloride}

This reaction is generally conducted at room temperature, followed by purification through recrystallization from suitable solvents. In industrial settings, optimized conditions are employed to enhance yield and purity, often involving batch or continuous processes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydrazinyl group can form covalent bonds with biomolecules, modulating their activity and leading to various biological effects. This interaction may influence pathways related to cell growth and survival, which is crucial in the context of antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated against various microbial strains, including Mycobacterium tuberculosis and other nontuberculous mycobacteria. The compound's effectiveness is often measured through minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity Data

Microbial StrainMIC (µM)
Mycobacterium tuberculosis4
M. avium16
Methicillin-resistant Staphylococcus aureus≤0.49 - 3.9

These results highlight the compound's potential as an effective agent against resistant strains of bacteria .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that derivatives of hydrazine compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG250
A54930
MCF-745

These findings suggest that the compound may be a valuable candidate for further development in cancer therapeutics .

Case Studies

  • Study on Hydrazone Derivatives :
    A study synthesized various hydrazone derivatives from hydrazine compounds, revealing significant activity against Mycobacterium tuberculosis and other bacterial strains. The most potent derivative exhibited an MIC of 4 µM against M. tuberculosis, underscoring the relevance of structural modifications in enhancing biological activity .
  • Anticancer Research :
    Research focusing on similar hydrazine-based compounds has indicated their ability to induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation. This highlights the therapeutic potential of these compounds in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydrazinylmethyl)pyridine trihydrochloride
Reactant of Route 2
4-(Hydrazinylmethyl)pyridine trihydrochloride

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